molecular formula C8H5F3O2 B1420880 3-(Difluoromethoxy)-4-fluorobenzaldehyde CAS No. 1214367-20-0

3-(Difluoromethoxy)-4-fluorobenzaldehyde

Cat. No. B1420880
M. Wt: 190.12 g/mol
InChI Key: UHBBOUWQYFZJJA-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluorobenzaldehyde is a chemical compound. It is related to 3-(Difluoromethoxy)phenol, which has an empirical formula of C7H6F2O2 and a molecular weight of 160.12 . Another related compound is 3-(Difluoromethoxy)benzaldehyde, which is a clear colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Application 1: Inhibitory Effects on Pulmonary Fibrosis

  • Summary of Application: DGM has been studied for its inhibitory effects on Transforming Growth Factor-β1 (TGF-β1)-induced Epithelial–Mesenchymal Transformation (EMT) in vitro and Bleomycin-Induced Pulmonary Fibrosis in vivo .
  • Methods of Application: The study involved two main procedures:
    • In vitro stimulation of A549 cells (a type of lung epithelial cell) to construct EMTs with TGF-β1. DGM treatment was found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
    • In vivo models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .
  • Results or Outcomes: DGM treatment significantly reduced Smad2/3 phosphorylation levels. In the in vivo model, DGM improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .

Application 2: Late-stage Difluoromethylation

  • Summary of Application: Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application: The study involved the use of various difluoromethylation reagents and methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Application 3: Increased Lipid Solubility

  • Summary of Application: The F3C-O substituent is far more lipophilic than the halogens and lies between a F3C and a F3C-S group . It may thus replace advantageously a fluorine atom in most molecules with the benefit of increased lipid solubility .
  • Methods of Application: The study involved the comparison of the lipophilicity of various groups, including the F3C-O group .
  • Results or Outcomes: The F3C-O group was found to be more lipophilic than the halogens, which could lead to increased lipid solubility when used in certain molecules .

Application 4: Synthesis of N-based Heterocycles

  • Summary of Application: The F3C-O substituent is far more lipophilic than the halogens and lies between a F3C and a F3C-S group . It may thus replace advantageously a fluorine atom in most molecules with the benefit of increased lipid solubility .
  • Methods of Application: The study involved the comparison of the lipophilicity of various groups, including the F3C-O group .
  • Results or Outcomes: The F3C-O group was found to be more lipophilic than the halogens, which could lead to increased lipid solubility when used in certain molecules .

Safety And Hazards

The safety data sheet for a related compound, 3-(Difluoromethoxy)aniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(difluoromethoxy)-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBBOUWQYFZJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-4-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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